

## Application Notes and Protocols for SR-3737 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

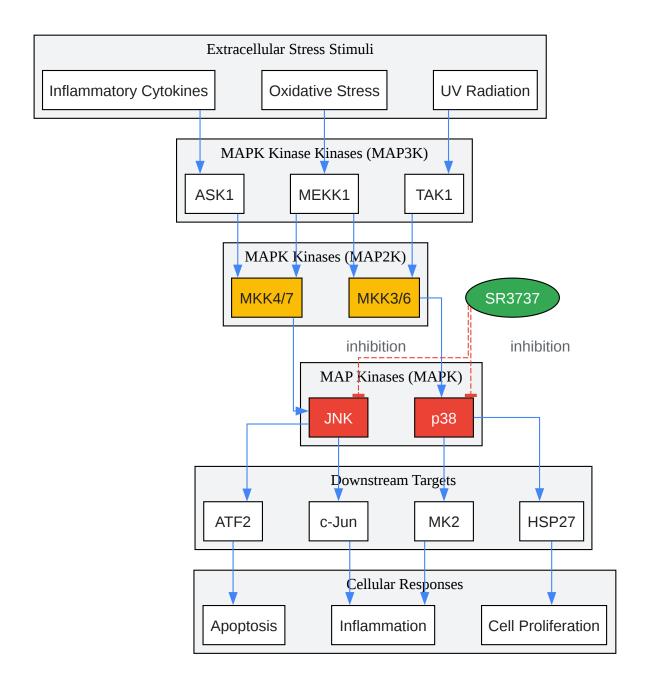
### Introduction

SR-3737 is a potent and selective dual inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK). With IC<sub>50</sub> values of 12 nM for JNK3 and 3 nM for p38, SR-3737 presents a valuable research tool for investigating the roles of these stress-activated protein kinases in various pathological processes. The JNK and p38 MAPK pathways are implicated in a wide array of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. These application notes provide a comprehensive guide for the utilization of SR-3737 in preclinical animal models, drawing upon established methodologies for potent JNK and p38 inhibitors.

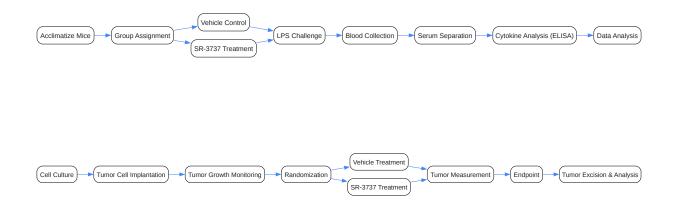
# Mechanism of Action: JNK and p38 Signaling Pathways

The JNK and p38 MAPK pathways are parallel signaling cascades that are activated by a variety of cellular stresses, such as inflammatory cytokines, oxidative stress, and UV radiation. Activation of these pathways leads to the phosphorylation of downstream transcription factors and other proteins, culminating in cellular responses like inflammation, apoptosis, and cellular proliferation. In many disease states, these pathways are dysregulated, making them attractive therapeutic targets. **SR-3737**, by inhibiting both JNK3 and p38, can modulate these pathological cellular responses.









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 To cite this document: BenchChem. [Application Notes and Protocols for SR-3737 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682622#how-to-use-sr-3737-in-animal-models]

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